molecular formula C13H19N3O B2649356 N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide CAS No. 2411195-63-4

N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide

Cat. No. B2649356
CAS RN: 2411195-63-4
M. Wt: 233.315
InChI Key: CHUOGNKOYQXELN-UHFFFAOYSA-N
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Description

“N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide” is a compound that belongs to the class of organic compounds known as n-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .


Molecular Structure Analysis

The structure of similar compounds has been fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .


Chemical Reactions Analysis

The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols . The reaction gives N-azolylsulfonation products, which were isolated in 70–88% yield as pure compounds and characterized by elemental analysis and LC/MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the average weight of a similar compound is 399.874 and the monoisotopic weight is 399.14620268 . The chemical formula is C20H22ClN5O2 .

Future Directions

The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities , proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-6-7-12(17)16(5)9-10-8-11(15-14-10)13(2,3)4/h8H,9H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUOGNKOYQXELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1=CC(=NN1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide

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